

# Commercial Suppliers of Ethyl 3-amino-5-chlorobenzoate

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## Compound of Interest

Compound Name: Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318

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The following table summarizes commercially available sources for **Ethyl 3-amino-5-chlorobenzoate**, detailing purity specifications and available quantities to facilitate procurement decisions.

Supplier	Purity	Available Quantities
HANGZHOU LEAP CHEM CO., LTD.	Not Specified	Bulk and research quantities
ChemScene	≥98%	Custom and commercial production
BLD Pharm	Not Specified	Various
Laibo Chem	Not Specified	250mg
AOBChem	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g

## Experimental Protocols for Quality Verification

To ensure the procured **Ethyl 3-amino-5-chlorobenzoate** meets the required standards for research and development, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of **Ethyl 3-amino-5-chlorobenzoate** and to identify any potential impurities.

### a. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.

### b. Sample Preparation:

- Accurately weigh approximately 10 mg of **Ethyl 3-amino-5-chlorobenzoate**.
- Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.
- Filter the final solution through a 0.45  $\mu$ m syringe filter before injection.

c. Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **Ethyl 3-amino-5-chlorobenzoate**.

a. Instrumentation and Conditions:

- NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Analyses:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR.

b. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
- Ensure the sample is fully dissolved before placing it in the spectrometer.

c. Expected  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

- A triplet corresponding to the methyl protons of the ethyl group.
- A quartet corresponding to the methylene protons of the ethyl group.
- A broad singlet for the amine protons.
- Signals in the aromatic region corresponding to the protons on the benzene ring.

d. Expected  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

- Signals corresponding to the methyl and methylene carbons of the ethyl group.
- A signal for the carbonyl carbon of the ester.
- Signals for the aromatic carbons, including those bonded to the amino, chloro, and ester groups.

## Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in **Ethyl 3-amino-5-chlorobenzoate**.

a. Instrumentation and Conditions:

- FTIR Spectrometer: A standard FTIR spectrometer with a diamond ATR accessory.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .

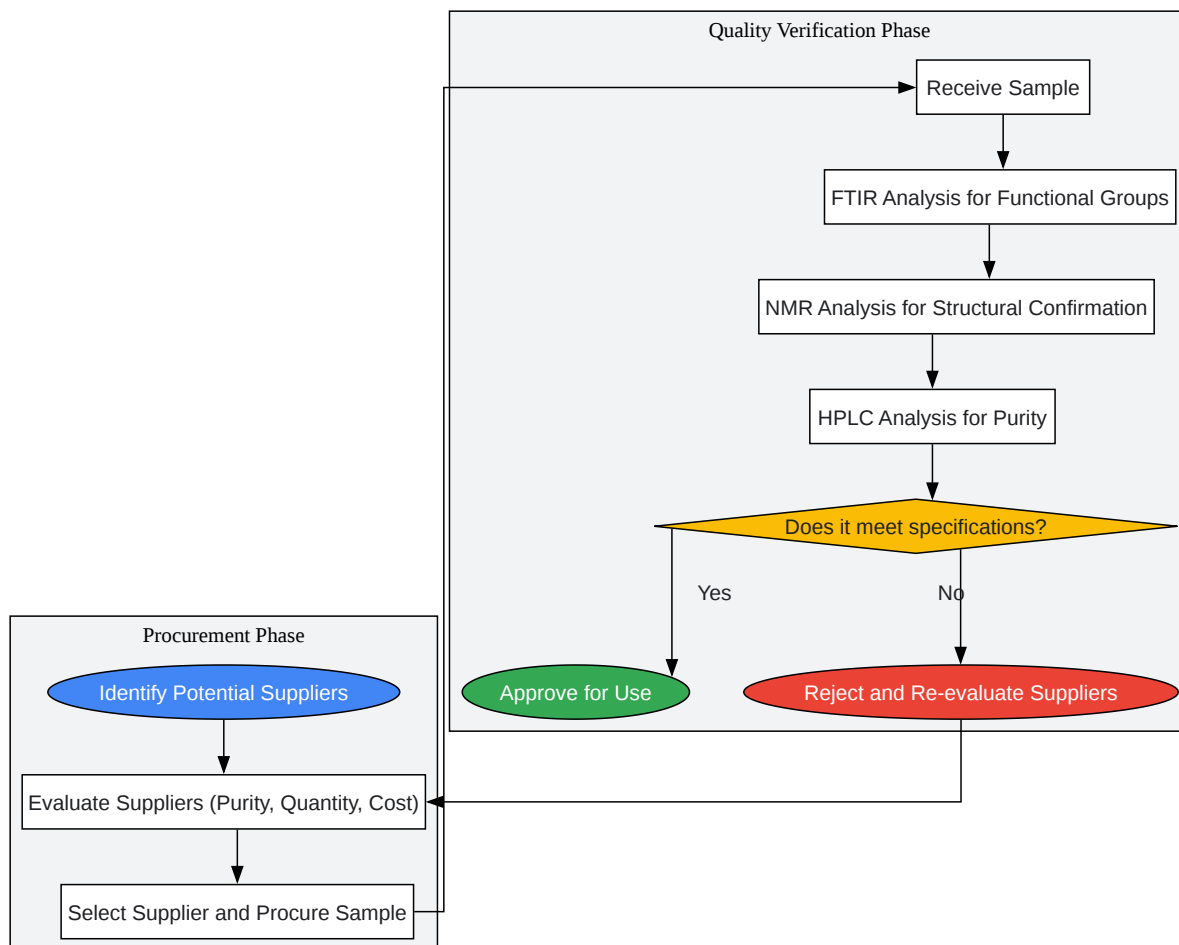
b. Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

c. Expected Characteristic Absorption Bands:

- N-H stretching (amine): Around 3400-3300  $\text{cm}^{-1}$ .
- C-H stretching (aromatic and aliphatic): Around 3100-2850  $\text{cm}^{-1}$ .
- C=O stretching (ester): Around 1720  $\text{cm}^{-1}$ .
- C=C stretching (aromatic): Around 1600-1450  $\text{cm}^{-1}$ .
- C-O stretching (ester): Around 1300-1100  $\text{cm}^{-1}$ .
- C-Cl stretching: Around 800-600  $\text{cm}^{-1}$ .

## Supplier Selection and Quality Verification Workflow

The following diagram illustrates a logical workflow for the procurement and quality verification of **Ethyl 3-amino-5-chlorobenzoate**.



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Caption: Workflow for supplier selection and quality verification.

- To cite this document: BenchChem. [Commercial Suppliers of Ethyl 3-amino-5-chlorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582318#commercial-suppliers-of-ethyl-3-amino-5-chlorobenzoate]

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